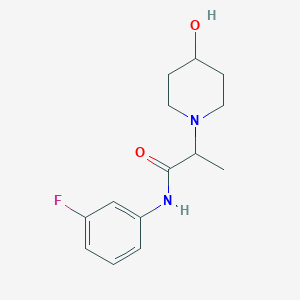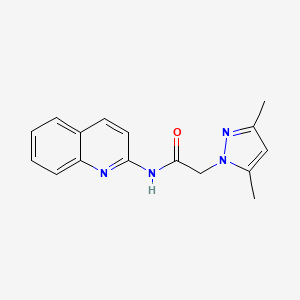
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide, also known as CPDMC, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide can modulate the release of neurotransmitters and reduce the excitotoxicity associated with excessive glutamate release.
Biochemical and Physiological Effects:
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been shown to have a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. In addition, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been found to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its selective and potent activity as an NMDA receptor antagonist. However, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
Future research on N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide could focus on several areas, including the development of more efficient synthesis methods, the exploration of new applications in medicinal chemistry and materials science, and the investigation of its potential as a therapeutic agent for neurological disorders. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide and to identify potential side effects and toxicity issues.
Métodos De Síntesis
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of cyclopropylamine with 2,6-dimethylmorpholine-4-carboxylic acid. The resulting product is then purified through recrystallization to obtain N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and materials science. In medicinal chemistry, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In neuropharmacology, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders. In materials science, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been used as a building block for the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7-5-12(6-8(2)14-7)10(13)11-9-3-4-9/h7-9H,3-6H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYKTRYCJQTMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)
![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)

![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)

![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)

![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)

![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)


